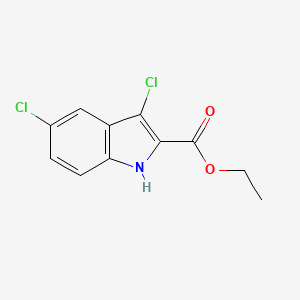

3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester

Description

3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester is a halogenated indole derivative characterized by chlorine substituents at positions 3 and 5 of the indole ring and an ethyl ester group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. Chlorination at positions 3 and 5 may modulate electrophilic substitution patterns and biological activity, distinguishing it from related indole derivatives.

Properties

IUPAC Name |

ethyl 3,5-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMXVHLHGVEYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268839 | |

| Record name | Ethyl 3,5-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-22-3 | |

| Record name | Ethyl 3,5-dichloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167631-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3,5-dichlorophenylhydrazine and ethyl glyoxylate. The reaction is carried out under reflux conditions using an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 3,5-dichloro-1H-indole-2-carboxylic acid.

Reduction: Formation of 3,5-dichloro-1H-indole-2-carboxylic acid ethyl alcohol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism would depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Differences :

- Chlorine at position 2 (vs. 3 and 5 in the target compound).

- Methyl ester (vs. ethyl) at position 3 (vs. position 2).

Synthesis : Synthesized via N-chlorosuccinimide (NCS) chlorination in CCl₄/THF at 45°C . In contrast, introducing chlorines at positions 3 and 5 may require harsher conditions or directed ortho-metallation strategies.

Reactivity : The methyl ester and chlorine at position 2 favor electrophilic attacks at position 5 or 6, while the dichloro derivative’s steric hindrance may limit regioselectivity .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Structural Differences :

- Carboxylic acid (vs. ethyl ester) at position 2.

- Methyl group at position 3 and chlorine at position 6.

Physicochemical Properties : The carboxylic acid group increases polarity, reducing membrane permeability compared to the ethyl ester analog. The CAS-registered compound (16381-48-9) is flagged for research use only, with hazards including irritation upon exposure .

Fluorinated and Triazole-Modified Indoles

Example : 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole .

Key Differences : Fluorine’s strong electron-withdrawing effect and triazole’s hydrogen-bonding capacity contrast with the dichloro-ester’s hydrophobic profile. Such modifications enhance binding to biological targets (e.g., enzymes), suggesting that 3,5-dichloro-ethyl ester may exhibit distinct pharmacological behavior.

Physicochemical and Functional Comparisons

Ester Group Influence

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., fatty acid ethyl esters, FAEEs) exhibit higher hydrophobicity and slower hydrolysis rates than methyl esters (FAMEs) . This may enhance the stability of 3,5-dichloro-ethyl ester in biological systems compared to methyl analogs.

- Solubility : Ethyl esters generally show lower aqueous solubility than carboxylic acids but higher than long-chain fatty acid esters (e.g., myristic acid ethyl ester) .

Chlorination Effects

- Positional Impact: Chlorine at positions 3 and 5 deactivates the indole ring, directing further substitutions to position 4 or 6. Mono-chloro analogs (e.g., 2-chloro or 7-chloro) allow more predictable reactivity .

- Biological Activity: Dichloro substitution may enhance cytotoxicity or antimicrobial activity compared to mono-chloro derivatives, though specific data for this compound are lacking.

Biological Activity

3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

This compound is characterized by the presence of two chlorine substituents on the indole ring, which significantly influence its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and modulate cellular pathways by binding to receptors. For example, it has been shown to inhibit HIV-1 integrase through chelation with magnesium ions at the active site, demonstrating its potential as an antiviral agent .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its derivatives have been shown to exhibit significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The structural modifications of the compound can enhance its efficacy against different cancer types .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This modulation can potentially lead to reduced inflammation and pain management .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Antiviral Activity | Inhibition of HIV-1 integrase; structural optimizations improved binding affinity | 0.13 μM (optimized derivative) |

| Antibacterial Activity | Effective against MRSA and VRE strains; structure-activity relationship studies identified potent derivatives | Varies (specific values not provided) |

| Anticancer Activity | Induced apoptosis in various cancer cell lines; inhibited tumor growth in xenograft models | Varies (specific values not provided) |

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound for drug development. Its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents against infectious diseases and cancer . Additionally, it is used in the synthesis of dyes and pigments in industrial applications due to its chemical stability and reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester?

- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent mixtures (3:1 v/v) at room temperature for 12 hours is effective for halogenated indole derivatives. Post-reaction, extract with ethyl acetate (3×), dry over Na₂SO₄, and purify via flash chromatography (70:30 ethyl acetate/hexane). This yields ~42% pure product, confirmed by ¹H/¹³C/¹⁹F NMR and HRMS .

Q. Which purification techniques are recommended for isolating halogenated indole esters?

- Methodology : Flash column chromatography with ethyl acetate/hexane gradients resolves polar byproducts. For trace impurities, recrystallization from DMF/acetic acid (1:1) or preparative HPLC (C18 column, acetonitrile/water gradient) improves purity >95%, as demonstrated for brominated analogs .

Q. How should structural characterization be performed to confirm the target compound?

- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to identify substituent positions and halogen effects. For example, ¹⁹F NMR detects deshielding at C5 in fluorinated analogs. Confirm molecular weight via HRMS (FAB or ESI+) and monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can a derivative library of 3,5-dichloroindole esters be designed for structure-activity studies?

- Methodology : Reflux the parent ester with nucleophiles (e.g., amines, thiols) in acetic acid/sodium acetate (3–5 hours) to generate Schiff bases or thiazolidinone derivatives. Optimize substituent diversity by varying aldehyde/ketone precursors, as shown for 3-formyl-indole-2-carboxylate derivatives .

Q. How to resolve discrepancies in NMR data for halogenated indole intermediates?

- Methodology : Halogens (Cl, F) induce significant chemical shift variations. Cross-validate assignments using DEPT-135 (to distinguish CH₃/CH₂/CH groups) and 2D NMR (HSQC, HMBC). For example, ¹³C NMR of 5-fluoroindole derivatives shows C-F coupling (J ≈ 240 Hz) at δ ~155 ppm .

Q. What strategies mitigate decomposition during long-term storage of halogenated indole esters?

- Methodology : Store under inert gas (N₂/Ar) at −20°C in amber vials. Avoid protic solvents; use anhydrous DMSO or DCM for stock solutions. Monitor stability via periodic HPLC (C18 column, 220 nm detection) to detect hydrolyzed carboxylic acid byproducts .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.